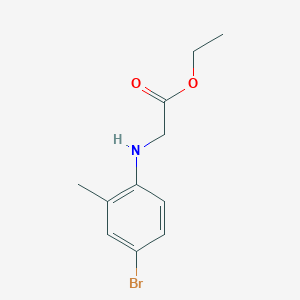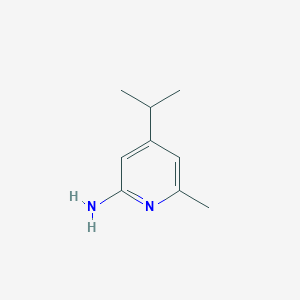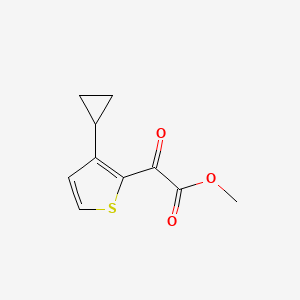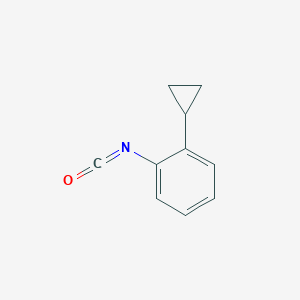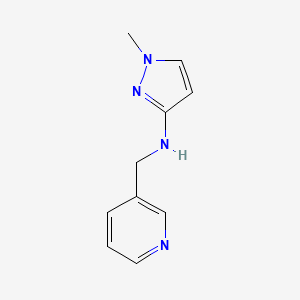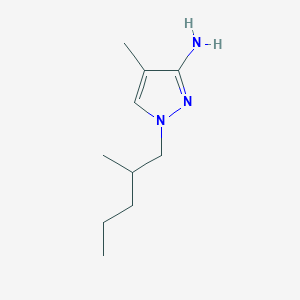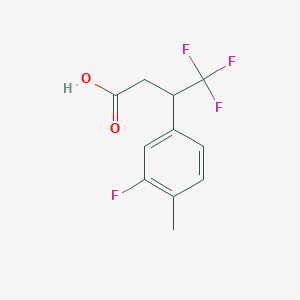
4,4,4-Trifluoro-3-(3-fluoro-4-methylphenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trifluoro-3-(3-fluoro-4-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H10F4O2. It is characterized by the presence of trifluoromethyl and fluoro-methylphenyl groups, which contribute to its unique chemical properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3-(3-fluoro-4-methylphenyl)butanoic acid typically involves the introduction of trifluoromethyl and fluoro-methylphenyl groups into a butanoic acid backbone. One common method involves the reaction of 3-(3-fluoro-4-methylphenyl)propanoic acid with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4,4-Trifluoro-3-(3-fluoro-4-methylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of 4,4,4-trifluoro-3-(3-fluoro-4-methylphenyl)butanone.
Reduction: Formation of 4,4,4-trifluoro-3-(3-fluoro-4-methylphenyl)butanol.
Substitution: Formation of derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 4,4,4-Trifluoro-3-(3-fluoro-4-methylphenyl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s structural features allow it to interact with biological targets, making it a candidate for drug development
Industry: In the materials science industry, this compound can be used in the development of fluorinated polymers and coatings, which exhibit enhanced chemical resistance and stability.
Wirkmechanismus
The mechanism of action of 4,4,4-Trifluoro-3-(3-fluoro-4-methylphenyl)butanoic acid depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl and fluoro groups can enhance the compound’s binding affinity and selectivity for its molecular targets.
Vergleich Mit ähnlichen Verbindungen
4,4,4-Trifluoro-3-(trifluoromethyl)butanoic acid: Similar in structure but with a trifluoromethyl group instead of a fluoro-methylphenyl group.
4-(4-Fluoro-3-methylphenyl)butanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.
Uniqueness: 4,4,4-Trifluoro-3-(3-fluoro-4-methylphenyl)butanoic acid is unique due to the combination of trifluoromethyl and fluoro-methylphenyl groups, which impart distinct reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H10F4O2 |
|---|---|
Molekulargewicht |
250.19 g/mol |
IUPAC-Name |
4,4,4-trifluoro-3-(3-fluoro-4-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H10F4O2/c1-6-2-3-7(4-9(6)12)8(5-10(16)17)11(13,14)15/h2-4,8H,5H2,1H3,(H,16,17) |
InChI-Schlüssel |
GMMKNXVTCUGNSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(CC(=O)O)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-onehydrochloride](/img/structure/B13541548.png)
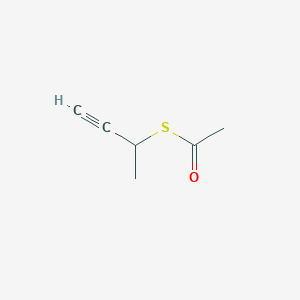
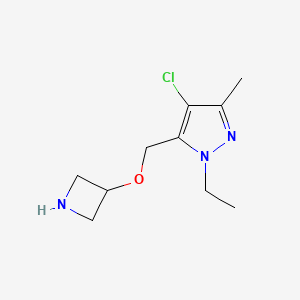
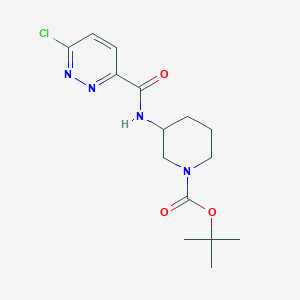
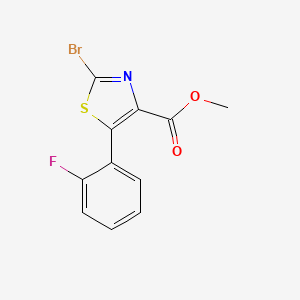
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-iodophenyl)propanoic acid](/img/structure/B13541569.png)
![2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid](/img/structure/B13541581.png)
